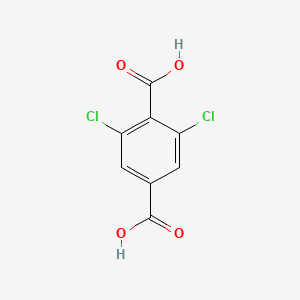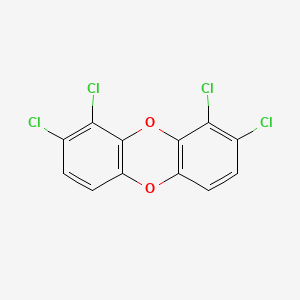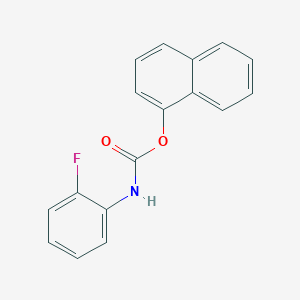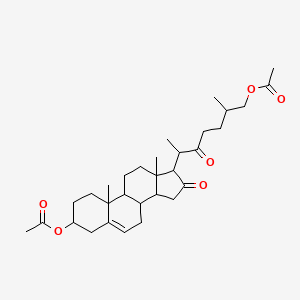
Isopropylidenylacetyl-Marmesin
Übersicht
Beschreibung
Isopropylidenylacetyl-marmesin: is a coumarin compound isolated from the roots of plants such as Ferulago bracteata and Notopterygium incisum
Wissenschaftliche Forschungsanwendungen
Isopropylidenylacetyl-marmesin has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Isopropylidenylacetyl-marmesin, also known as (±)-Prantschimgin, is a coumarin isolated from the roots of F. bracteata . The primary targets of this compound are enzymes involved in the metabolic processes of cells, specifically α-amylase and α-glucosidase .
Mode of Action
This compound interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activities . This interaction results in changes to the metabolic processes within the cell, affecting the breakdown and absorption of carbohydrates.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate metabolism pathway . This can lead to downstream effects such as reduced glucose absorption, which can have significant impacts on cellular energy production and overall metabolic function.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase, leading to reduced carbohydrate breakdown and glucose absorption . This can result in decreased energy production within the cell and potentially lead to cellular dysfunction.
Biochemische Analyse
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropylidenylacetyl-marmesin can be synthesized through chemical reactions involving esterification or other modifications of precursor compounds . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Ferulago bracteata. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropylidenylacetyl-marmesin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Vergleich Mit ähnlichen Verbindungen
Isopropylidenylacetyl-marmesin is unique among coumarin compounds due to its specific structure and biological activities. Similar compounds include:
Eigenschaften
IUPAC Name |
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLZBCFLJVBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345973 | |
| Record name | Isopropylidenylacetyl-marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35178-20-2 | |
| Record name | Isopropylidenylacetyl-marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1633348.png)






![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B1633364.png)
